molecular formula C19H16ClN3S B226774 1-(4-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-benzimidazol-2-amine

1-(4-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-benzimidazol-2-amine

Cat. No. B226774
M. Wt: 353.9 g/mol
InChI Key: IDNDJJSYQMNRKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-benzimidazol-2-amine, also known as TCB2, is a synthetic compound that belongs to the class of benzimidazole derivatives. It has been widely studied for its potential therapeutic applications in various fields, including cancer treatment, neuroprotection, and pain management.

Mechanism Of Action

The mechanism of action of 1-(4-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-benzimidazol-2-amine is not fully understood, but it is believed to act by modulating various signaling pathways in cells. In cancer cells, 1-(4-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-benzimidazol-2-amine has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. In neurons, 1-(4-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-benzimidazol-2-amine has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. 1-(4-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-benzimidazol-2-amine may also act on other pathways, such as the MAPK/ERK pathway, to exert its effects.

Biochemical And Physiological Effects

1-(4-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-benzimidazol-2-amine has been shown to have various biochemical and physiological effects in cells and animals. In cancer cells, 1-(4-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-benzimidazol-2-amine can induce apoptosis, inhibit cell growth and migration, and reduce the expression of various proteins involved in cancer progression. In neurons, 1-(4-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-benzimidazol-2-amine can protect against oxidative stress and inflammation, reduce neuronal damage and death, and improve cognitive function. 1-(4-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-benzimidazol-2-amine has also been shown to have analgesic properties, reducing pain in animal models.

Advantages And Limitations For Lab Experiments

1-(4-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-benzimidazol-2-amine has several advantages for lab experiments, including its high purity and stability, which make it suitable for various assays and experiments. 1-(4-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-benzimidazol-2-amine is also relatively easy to synthesize, allowing for large-scale production. However, 1-(4-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-benzimidazol-2-amine has some limitations, including its low solubility in water, which can make it challenging to administer in vivo. Additionally, 1-(4-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-benzimidazol-2-amine has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on 1-(4-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-benzimidazol-2-amine. One direction is to further investigate its potential therapeutic applications in cancer treatment, neuroprotection, and pain management. Another direction is to study its mechanism of action in more detail, including its effects on other signaling pathways. Additionally, future research could focus on optimizing the synthesis method for 1-(4-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-benzimidazol-2-amine to improve its yield and purity. Finally, more studies are needed to evaluate the safety and efficacy of 1-(4-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-benzimidazol-2-amine in humans, which could pave the way for its clinical use in the future.
Conclusion:
In conclusion, 1-(4-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-benzimidazol-2-amine, or 1-(4-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-benzimidazol-2-amine, is a synthetic compound that has shown promising potential for therapeutic applications in various fields. Its mechanism of action is not fully understood, but it appears to modulate various signaling pathways in cells. 1-(4-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-benzimidazol-2-amine has several advantages for lab experiments, but it also has some limitations, including its low solubility in water and lack of extensive human studies. Future research could focus on further investigating its therapeutic applications, mechanism of action, synthesis method, and safety and efficacy in humans.

Synthesis Methods

The synthesis of 1-(4-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-benzimidazol-2-amine involves a multistep process that starts with the reaction of 4-chlorobenzyl chloride with thiophen-2-ylmethanamine to form 1-(4-chlorobenzyl)-N-(thiophen-2-ylmethyl)methanamine. This intermediate is then reacted with o-phenylenediamine to obtain the final product, 1-(4-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-benzimidazol-2-amine. The synthesis method has been optimized to improve the yield and purity of the compound, making it suitable for various research applications.

Scientific Research Applications

1-(4-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-benzimidazol-2-amine has been extensively studied for its potential therapeutic applications in various fields. In cancer research, 1-(4-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-benzimidazol-2-amine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It does so by inducing apoptosis, or programmed cell death, in cancer cells. 1-(4-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-benzimidazol-2-amine has also been studied for its neuroprotective effects, as it can protect neurons from damage caused by oxidative stress and inflammation. Additionally, 1-(4-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-benzimidazol-2-amine has been shown to have analgesic properties, making it a potential candidate for pain management.

properties

Product Name

1-(4-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-benzimidazol-2-amine

Molecular Formula

C19H16ClN3S

Molecular Weight

353.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(thiophen-2-ylmethyl)benzimidazol-2-amine

InChI

InChI=1S/C19H16ClN3S/c20-15-9-7-14(8-10-15)13-23-18-6-2-1-5-17(18)22-19(23)21-12-16-4-3-11-24-16/h1-11H,12-13H2,(H,21,22)

InChI Key

IDNDJJSYQMNRKJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)NCC4=CC=CS4

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)NCC4=CC=CS4

Origin of Product

United States

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